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Compound of Interest

Compound Name: Tert-butyl 4-fluoro-2-nitrobenzoate

Cat. No.: B1441407 Get Quote

This technical guide provides a comprehensive analysis of the expected spectroscopic data for

tert-butyl 4-fluoro-2-nitrobenzoate, a key intermediate in pharmaceutical and materials

science research.[1] While a complete set of experimentally verified spectra for this specific

molecule is not readily available in the public domain, this document, grounded in established

principles of spectroscopy and data from structurally analogous compounds, offers a robust

predictive framework for its characterization. This guide is intended for researchers, scientists,

and drug development professionals who require a deep understanding of the spectroscopic

properties of this compound for identification, purity assessment, and structural elucidation.

Molecular Structure and Spectroscopic Overview
Tert-butyl 4-fluoro-2-nitrobenzoate (C₁₁H₁₂FNO₄, Molecular Weight: 241.22 g/mol )

possesses a unique combination of functional groups that give rise to a distinct spectroscopic

fingerprint.[2][3] The presence of a tert-butyl ester, a fluorine atom, and a nitro group on the

aromatic ring creates a rich dataset across various spectroscopic techniques. This guide will

delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of

tert-butyl 4-fluoro-2-nitrobenzoate in solution. By analyzing the ¹H, ¹³C, and ¹⁹F NMR

spectra, we can determine the connectivity of atoms and the chemical environment of each

nucleus.
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Experimental Protocol (NMR)
A standard protocol for acquiring high-quality NMR spectra of tert-butyl 4-fluoro-2-
nitrobenzoate is as follows:

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a

deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃

is often a good first choice for its ability to dissolve a wide range of organic compounds and

its relatively simple solvent signal.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

¹H and ¹³C NMR to reference the chemical shifts to 0 ppm. For ¹⁹F NMR, an external

standard such as trifluorotoluene or hexafluorobenzene may be used.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to

achieve optimal signal dispersion and resolution.

Data Acquisition: Acquire standard one-dimensional ¹H, ¹³C{¹H} (proton-decoupled), and

¹⁹F{¹H} (proton-decoupled) spectra. For unambiguous assignments, two-dimensional

experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly

recommended.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and

the tert-butyl group. The electron-withdrawing nature of the nitro and fluoro groups will

significantly influence the chemical shifts of the aromatic protons, pushing them downfield.

Predicted ¹H NMR Data (400 MHz, CDCl₃):
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.1 - 8.3 dd 1H H-3

~ 7.8 - 8.0 dd 1H H-5

~ 7.4 - 7.6 t 1H H-6

~ 1.6 s 9H -C(CH₃)₃

Interpretation:

The aromatic region will display a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F

couplings.

H-3: This proton is ortho to the strongly electron-withdrawing nitro group, leading to a

significant downfield shift. It will appear as a doublet of doublets due to coupling with H-5 and

the fluorine at C-4.

H-5: This proton is ortho to the fluorine atom and meta to the nitro group. It will also be a

doublet of doublets, coupling with H-3 and H-6.

H-6: This proton is meta to both the fluorine and the nitro group and will likely appear as a

triplet due to coupling with H-5 and the fluorine at C-4.

Tert-butyl group: The nine equivalent protons of the tert-butyl group will appear as a sharp

singlet at a characteristic upfield chemical shift.

Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework

of the molecule.

Predicted ¹³C NMR Data (101 MHz, CDCl₃):
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Chemical Shift (δ, ppm) Assignment

~ 164 C=O (ester)

~ 160 (d) C-4 (¹JCF)

~ 148 C-2

~ 135 C-1

~ 125 (d) C-6 (²JCF)

~ 118 (d) C-5 (²JCF)

~ 115 (d) C-3 (³JCF)

~ 84 -C(CH₃)₃

~ 28 -C(CH₃)₃

Interpretation:

The carbonyl carbon of the ester will appear at a downfield chemical shift.

The carbon atoms attached to or near the fluorine atom will exhibit splitting due to C-F

coupling. The direct one-bond coupling (¹JCF) for C-4 will be the largest. Two-bond (²JCF)

and three-bond (³JCF) couplings will also be observed for C-5, C-6, and C-3.

The carbon bearing the nitro group (C-2) will be significantly deshielded.

The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the

upfield region of the spectrum.

Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom on the aromatic ring.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃):
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Chemical Shift (δ, ppm) Multiplicity

~ -110 to -120 m

Interpretation:

The chemical shift of the fluorine atom is influenced by the electronic effects of the other

substituents on the ring.[4][5] Aromatic fluorine chemical shifts typically appear in this region.

The electron-withdrawing nitro and ester groups will impact the precise chemical shift.

The signal will be a multiplet due to coupling with the ortho and meta protons (H-3 and H-5).

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of tert-butyl 4-fluoro-2-nitrobenzoate will be dominated by strong

absorptions from the carbonyl group of the ester and the nitro group.

Experimental Protocol (IR)
A standard protocol for acquiring an FT-IR spectrum is as follows:

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated

Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively,

a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium

bromide and pressing it into a transparent disk.

Background Spectrum: A background spectrum of the empty sample compartment (or the

clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.

Sample Spectrum: The sample is then placed in the beam path, and the spectrum is

recorded.

Predicted IR Spectrum
Predicted Major IR Absorption Bands:
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 2980 - 2850 Medium
Aliphatic C-H stretch (tert-

butyl)

~ 1730 - 1715 Strong C=O stretch (ester)

~ 1600, 1475 Medium Aromatic C=C stretch

~ 1530 - 1500 Strong Asymmetric NO₂ stretch

~ 1350 - 1330 Strong Symmetric NO₂ stretch

~ 1300 - 1250 Strong C-O stretch (ester)

~ 1200 - 1150 Strong C-F stretch

Interpretation:

The most characteristic peaks will be the strong C=O stretching vibration of the aromatic

ester and the two strong stretching vibrations of the nitro group.

The presence of the aromatic ring is confirmed by the C-H and C=C stretching vibrations.

The aliphatic C-H stretches from the tert-butyl group will also be present.

The C-F stretching vibration will appear in the fingerprint region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for structural confirmation.

Experimental Protocol (MS)
A common method for analyzing a compound like tert-butyl 4-fluoro-2-nitrobenzoate is Gas

Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
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Sample Introduction: A dilute solution of the sample in a volatile solvent is injected into the

GC, where it is vaporized and separated from any impurities.

Ionization: The separated compound enters the mass spectrometer and is bombarded with

high-energy electrons (typically 70 eV) in an EI source, causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum
Predicted Key Fragments (EI-MS):

m/z Proposed Fragment

241 [M]⁺ (Molecular ion)

185 [M - C₄H₈]⁺

168 [M - C₄H₉O]⁺

139 [M - C₄H₈ - NO₂]⁺

57 [C₄H₉]⁺

Interpretation:

Molecular Ion ([M]⁺): The molecular ion peak at m/z 241 should be observable, confirming

the molecular weight of the compound.

Loss of Isobutylene: A prominent fragmentation pathway for tert-butyl esters is the loss of

isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to a peak at m/z

185, corresponding to the protonated 4-fluoro-2-nitrobenzoic acid.

Loss of a tert-Butoxy Radical: Cleavage of the ester bond can lead to the loss of a tert-

butoxy radical (C₄H₉O, 73 Da), resulting in an acylium ion at m/z 168.
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Loss of the Nitro Group: The nitro group can be lost as NO₂ (46 Da) from the fragment at m/z

185, giving a peak at m/z 139.

tert-Butyl Cation: A characteristic and often abundant peak at m/z 57 corresponds to the

stable tert-butyl cation ([C₄H₉]⁺).

Data Summary and Visualization
Summary of Predicted Spectroscopic Data:

Technique Key Features

¹H NMR
Aromatic protons (~7.4-8.3 ppm), tert-butyl

singlet (~1.6 ppm)

¹³C NMR

Ester carbonyl (~164 ppm), aromatic carbons

(~115-160 ppm), tert-butyl carbons (~28, 84

ppm)

¹⁹F NMR Single multiplet (~ -110 to -120 ppm)

IR

Strong C=O stretch (~1720 cm⁻¹), strong

asymmetric and symmetric NO₂ stretches

(~1520, ~1340 cm⁻¹)

MS
Molecular ion at m/z 241, characteristic

fragments at m/z 185, 168, 139, and 57

Molecular Structure of Tert-butyl 4-fluoro-2-nitrobenzoate:

Caption: Molecular structure of Tert-butyl 4-fluoro-2-nitrobenzoate.

Predicted Mass Spectrometry Fragmentation Pathway:

[C11H12FNO4]⁺
m/z = 241

[C7H4FNO3]⁺
m/z = 185- C4H8

[C4H9]⁺
m/z = 57

- C7H3FNO4

[C7H4FO]⁺
m/z = 139

- NO2
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Click to download full resolution via product page

Caption: Key fragmentation pathways of Tert-butyl 4-fluoro-2-nitrobenzoate in EI-MS.

Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of

tert-butyl 4-fluoro-2-nitrobenzoate. The combination of these spectroscopic techniques offers

a powerful and self-validating system for the structural confirmation and purity assessment of

this important chemical intermediate. The predicted data, based on established spectroscopic

principles and data from analogous compounds, serves as a valuable reference for

researchers in the fields of organic synthesis, medicinal chemistry, and materials science. It is

recommended that this predictive guide be used in conjunction with experimentally acquired

data for definitive structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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